![molecular formula C16H12ClN3O4S B2468933 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 170571-19-4](/img/structure/B2468933.png)

1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Overview

Description

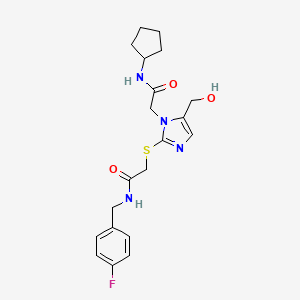

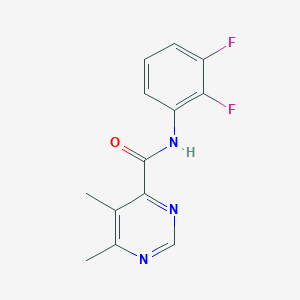

This compound is a pyrazole derivative with a molecular formula of C16H12ClN3O4S and a molecular weight of 377.8 . It is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, starting from 4-chlorobenzoic acid, new sulfonamide derivatives were synthesized in six steps, including esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a sulfonyl group attached to the phenyl ring .Chemical Reactions Analysis

Pyrazole derivatives are known for their reactivity and are often used as scaffolds in the synthesis of bioactive chemicals . The reactions generally proceed well for all substrates, but those with electron-donating groups are usually more reactive than those with electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H12ClN3O4S), molecular weight (377.8), and its structure which includes a pyrazole core .Scientific Research Applications

Synthesis and Utilization in Heterocyclic Compounds : The compound 1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid, due to its structural complexity, plays a pivotal role as a building block in the synthesis of diverse heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of its derivatives provides mild conditions for generating versatile cynomethylene dyes from various precursors, marking its significance in the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Bioaccumulation and Environmental Concerns : Perfluorinated acids, closely related to the compound , have raised environmental concerns due to their persistence and detection in wildlife globally. The bioaccumulation potential of these compounds is directly tied to the length of their fluorinated carbon chains. PFCAs with less than seven fluorinated carbons, like perfluorooctanoate (PFO), are not considered bioaccumulative according to regulatory criteria, highlighting the importance of understanding the environmental and biological interactions of these compounds (Conder et al., 2008).

Pharmacological Properties of Analogous Compounds : Chlorogenic Acid (CGA), similar in structure to the queried compound, exhibits a range of pharmacological effects. CGA is recognized for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism positions it as a potential therapeutic agent for disorders like cardiovascular disease, diabetes, and obesity. This underscores the potential of structurally similar compounds in pharmacology (Naveed et al., 2018).

Biological Applications of Pyrazole Derivatives : Pyrazole carboxylic acid derivatives, akin to the compound in focus, are known for their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review details the synthesis of these derivatives and their significant biological applications, indicating the broad applicability of such compounds in medicinal chemistry (Cetin, 2020).

Environmental and Biological Degradation of Related Compounds : The degradation of polyfluoroalkyl chemicals, which share common structural elements with the compound , is a critical environmental concern. These chemicals, when released into the environment, degrade into PFCAs and PFSAs, substances noted for their persistence and toxicological profiles. Understanding the biodegradability of these compounds in environmental samples is crucial for assessing their fate, ecological impact, and potential health risks (Liu & Avendaño, 2013).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, pyrazole derivatives are known for their diverse pharmacological effects . Some compounds have been found to prevent wound healing and colony formation, delay the cell cycle, and induce apoptosis through DNA intercalation .

Future Directions

While the future directions for this specific compound are not mentioned in the retrieved papers, pyrazole derivatives are of significant interest in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential for further exploration and development is vast.

properties

IUPAC Name |

5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)12-5-7-13(8-6-12)25(18,23)24/h1-9H,(H,21,22)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAUQESLCOSREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)

![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)

![Ethyl (5-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2468861.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B2468869.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)